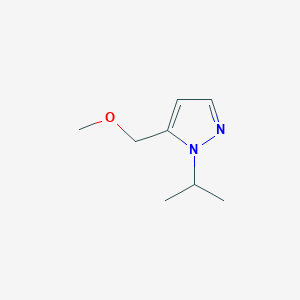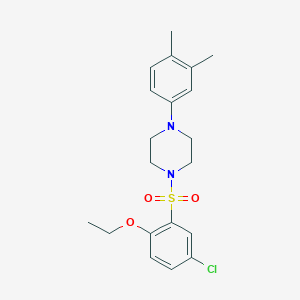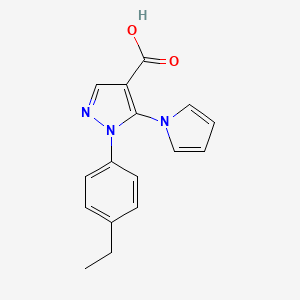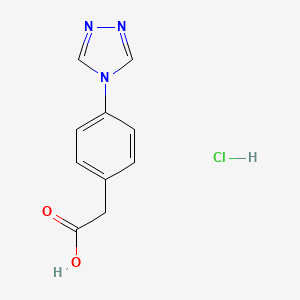
1-isopropyl-5-(methoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-5-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is also known as IPP and is a pyrazole derivative.
Mechanism of Action
The mechanism of action of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole is not yet fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. IPP has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
1-isopropyl-5-(methoxymethyl)-1H-pyrazole has been found to have several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to cell death. IPP has also been found to inhibit the expression of certain proteins that are essential for cancer cell survival.
Advantages and Limitations for Lab Experiments
The advantages of using 1-isopropyl-5-(methoxymethyl)-1H-pyrazole in lab experiments include its high yield of synthesis, its potential use as an anticancer drug, and its ability to induce apoptosis in cancer cells. However, the limitations of using IPP in lab experiments include its cytotoxic effects, which can be harmful to normal cells, and its potential side effects.
Future Directions
There are several future directions for the study of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole. One of the most promising directions is the development of IPP as an anticancer drug. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Additionally, research can be conducted to explore the potential applications of IPP in agriculture, such as its use as a pesticide.
Synthesis Methods
The synthesis of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several methods. One of the most common methods is the reaction of 1-isopropyl-1H-pyrazole-5-carboxylic acid with paraformaldehyde and methanol in the presence of a strong acid catalyst. The reaction leads to the formation of the desired compound in high yield.
Scientific Research Applications
1-isopropyl-5-(methoxymethyl)-1H-pyrazole has been found to have significant applications in scientific research. This compound has been studied for its potential use as a drug, especially in the treatment of cancer. IPP has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
5-(methoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-8(6-11-3)4-5-9-10/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLSALGSQQCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2808973.png)


![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)
![tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate](/img/structure/B2808978.png)
![1-methyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2808980.png)


![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)

![3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2808990.png)


